

Oripavine-d3: A Technical Safety and Handling Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Oripavine-d3

Cat. No.: B15294632

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available safety, handling, and toxicological information for **Oripavine-d3**. Due to the limited availability of a specific Material Safety Data Sheet (MSDS) for the deuterated compound, this document primarily relies on data from the parent compound, Oripavine. The information presented is intended to support risk assessment and ensure safe laboratory practices.

Chemical and Physical Properties

Oripavine-d3 is the deuterated form of Oripavine, an opioid alkaloid and a major metabolite of thebaine.^{[1][2]} While specific physical property data for **Oripavine-d3** is not readily available, the properties are expected to be very similar to those of Oripavine.

Property	Data	Reference
Chemical Name	(5 α)-6,7,8,14-Tetrahydro-4,5-epoxy-6-methoxy-17-(methyl-d3)-morphinan-3-ol	[1]
Synonyms	3-O-Demethylthebaine-d3	[1]
Molecular Formula	C ₁₈ H ₁₆ D ₃ NO ₃	[1]
Molecular Weight	300.37 g/mol	[1]
CAS Number	1261080-88-9	[3]
Appearance	Neat (likely a solid)	[1]
Purity	>95% (HPLC for Oripavine)	[4]
Storage Temperature	Information not available; controlled substance protocols should be followed.	

Toxicological Information

Oripavine exhibits analgesic potency comparable to morphine but is not used clinically due to its severe toxicity and low therapeutic index.[1][2] Toxic doses in mice and rats have been observed to cause tonic-clonic seizures followed by death, a toxic profile similar to thebaine.[2]

Parameter	Species	Route	Value (95% Confidence Limits)	Reference
LD ₅₀	Mouse	Subcutaneous	23.5 (19.4-28.4) mg/kg	[5]
LD ₅₀	Rat	Subcutaneous	18.0 (14.6-22.1) mg/kg	[5]
AD ₅₀	Mouse	Subcutaneous	2.0 (1.4-2.8) mg/kg	[5]
AD ₅₀	Rat	Subcutaneous	0.4 (0.2-0.8) mg/kg	[5]

LD₅₀: Median lethal dose; AD₅₀: Median analgesic dose.

Experimental Protocols

Determination of Acute Toxicity (LD₅₀) in Mice and Rats

The following is a summary of the experimental protocol used to determine the median lethal dose (LD₅₀) of Oripavine as described by S.Y. Yeh in Archives Internationales de Pharmacodynamie et de Thérapie (1981).

Objective: To determine the dose of Oripavine that is lethal to 50% of the test population.

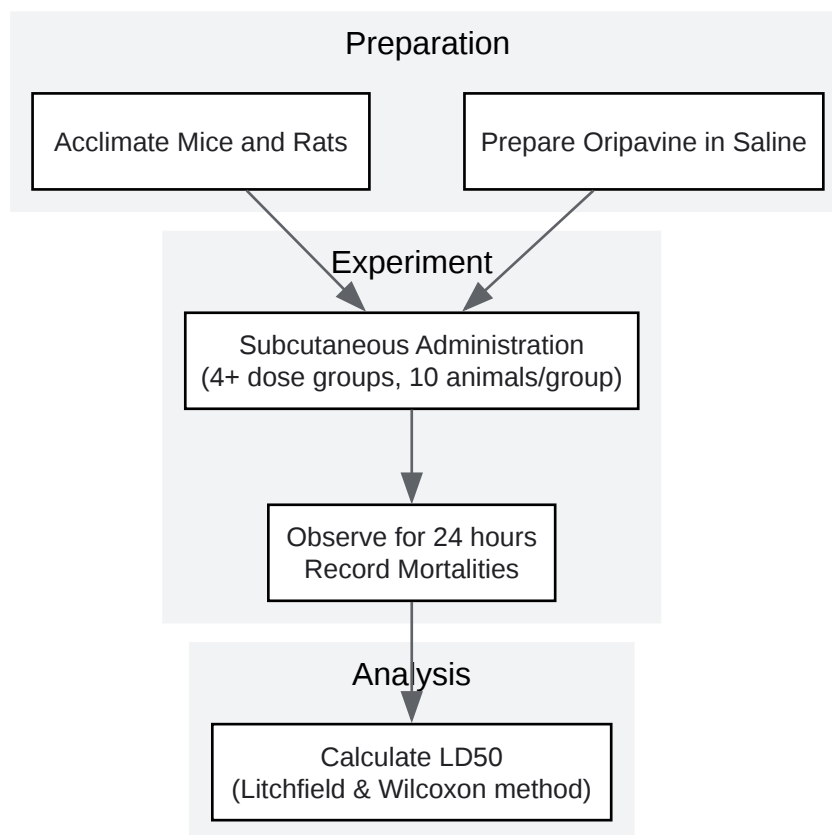
Materials:

- Oripavine hydrochloride
- Saline solution
- Male Swiss-Webster mice (18-25 g)
- Male Wistar rats (100-125 g)
- Syringes and needles for subcutaneous injection

Methodology:

- **Animal Housing:** Animals were housed in a controlled environment with a 12-hour light/dark cycle and free access to food and water.
- **Drug Preparation:** Oripavine was dissolved in saline to the desired concentrations.
- **Dosing:** A minimum of four dose groups were used for each species, with at least 10 animals per group. The drug was administered subcutaneously.
- **Observation:** Animals were observed continuously for the first four hours after administration and then periodically over 24 hours. The number of mortalities in each group was recorded.
- **Data Analysis:** The LD₅₀ and its 95% confidence limits were calculated using the method of Litchfield and Wilcoxon.

Workflow for LD50 Determination



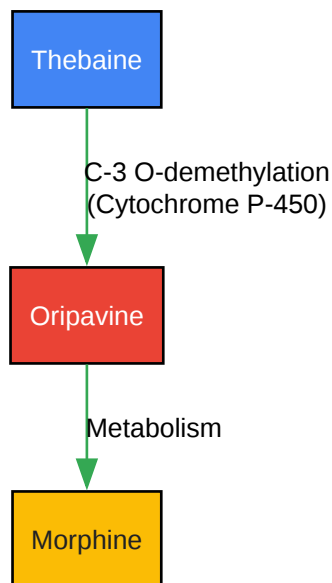
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Figure 1. Experimental workflow for determining the LD50 of Oripavine.

Biosynthesis and Metabolism

Oripavine is a key intermediate in the biosynthesis of morphine alkaloids. It is primarily derived from thebaine through a demethylation process. In mammalian systems, the transformation of thebaine to oripavine is catalyzed by cytochrome P-450 enzymes in the liver, kidney, and brain microsomes.

Biosynthetic Pathway of Oripavine from Thebaine



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Figure 2. Simplified biosynthetic pathway from Thebaine to Oripavine.

Hazard Identification and Safety Precautions

As a deuterated analog of a potent opioid, **Oripavine-d3** should be handled with extreme caution. It is a controlled substance in many jurisdictions.[2]

- Hazard Statements: Based on data for similar compounds, **Oripavine-d3** should be considered harmful if swallowed, and may cause skin, eye, and respiratory irritation.
- Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.
- Handling: Handle in a well-ventilated area, preferably within a fume hood, to avoid inhalation of any dust or aerosols. Avoid contact with skin and eyes.
- Storage: Store in a secure, controlled-access location, in a tightly sealed container.

- **Spill Management:** In case of a spill, evacuate the area. Wear appropriate PPE, including respiratory protection, and clean the spill according to established laboratory procedures for potent compounds.
- **First Aid:**
 - **Skin Contact:** Immediately wash with soap and water.
 - **Eye Contact:** Flush with copious amounts of water for at least 15 minutes.
 - **Inhalation:** Move to fresh air.
 - **Ingestion:** Seek immediate medical attention.

Regulatory Information

Oripavine is a Schedule II controlled substance in the United States.[2] Users must comply with all applicable federal, state, and local regulations regarding the procurement, storage, use, and disposal of this compound.

Disclaimer: This guide is intended for informational purposes only and does not substitute for a formal Material Safety Data Sheet. Researchers are strongly encouraged to consult the official SDS for Oripavine from their supplier and to conduct a thorough risk assessment before handling **Oripavine-d3**.

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- To cite this document: BenchChem. [Oripavine-d3: A Technical Safety and Handling Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15294632#oripavine-d3-material-safety-data-sheet-msds-information]

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